钝叶决明素

描述

科学研究应用

Obtusin has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of anthraquinones and their derivatives.

作用机制

- Without specific data on “Obtusin,” I’ll provide an example: Dextromethorphan, a cough suppressant, acts as an NMDA receptor antagonist . It has minimal interaction with opioid receptors despite its structural similarity to opioids.

Target of Action

Mode of Action

生化分析

Biochemical Properties

Obtusin interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) . These interactions suggest that Obtusin plays a significant role in modulating inflammatory responses.

Cellular Effects

Obtusin has been shown to have various effects on different types of cells. In RAW264.7 cells, a murine macrophage cell line, Obtusin significantly decreased the production of NO, PGE2, and inhibited the protein expression of COX-2, TNF-α, and IL-6 . This suggests that Obtusin can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Obtusin involves its interaction with various biomolecules. It has been shown to reduce the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) in RAW264.7 cells . This suggests that Obtusin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of Obtusin vary with different dosages. For instance, in a study on hepatotoxicity in rats, it was found that a low dose of Obtusin (4 mg/kg) showed no significant liver injury, whereas medium (40 mg/kg) and high doses (200 mg/kg) manifested obvious liver injury .

Metabolic Pathways

Obtusin is involved in various metabolic pathways. It has been suggested that Obtusin induces hepatotoxicity in rat liver in a dose-dependent manner and is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism .

Transport and Distribution

Pharmacokinetic analysis has shown a rapid distribution of Obtusin in animals, whereas elimination is slow .

准备方法

Synthetic Routes and Reaction Conditions: Obtusin can be synthesized through several chemical routes. One common method involves the extraction of anthraquinones from the seeds of Cassia obtusifolia using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate obtusin .

Industrial Production Methods: In industrial settings, obtusin is typically produced through large-scale extraction processes. The seeds of Cassia obtusifolia are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity obtusin .

化学反应分析

Types of Reactions: Obtusin undergoes various chemical reactions, including:

Oxidation: Obtusin can be oxidized to form different quinone derivatives.

Reduction: Reduction of obtusin can yield hydroxyanthraquinones.

Substitution: Obtusin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Production of hydroxyanthraquinones.

Substitution: Generation of alkylated or acylated obtusin derivatives.

相似化合物的比较

- Emodin

- Chrysophanol

- Physcion

- Aloe-emodin

- Rubrofusarin

Obtusin’s unique combination of pharmacological properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.

生物活性

Obtusin, an anthraquinone compound derived from the seeds of Cassia obtusifolia (also known as sicklepod), has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of obtusin, highlighting key research findings, mechanisms of action, and its potential therapeutic applications.

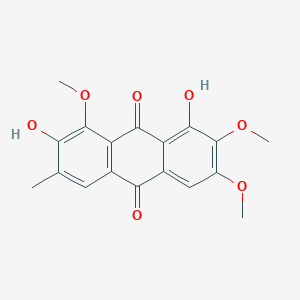

Chemical Structure and Properties

Obtusin is characterized by its anthraquinone structure, which is known for contributing to various biological activities. The molecular formula of obtusin is C₁₄H₈O₅, and it exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Inflammatory Effects

Recent studies have demonstrated that obtusin possesses significant anti-inflammatory activity. A notable investigation assessed the effects of aurantio-obtusin (a derivative of obtusin) on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The findings indicated that aurantio-obtusin effectively reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), while also inhibiting the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner .

The anti-inflammatory mechanism of obtusin involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. Aurantio-obtusin was shown to inhibit LPS-induced NF-κB activation, leading to decreased expression of inflammatory cytokines and mediators . The following table summarizes the effects observed in vitro:

| Concentration | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) | COX-2 Expression Inhibition (%) |

|---|---|---|---|

| 6.25 μM | 30% | 25% | 20% |

| 12.5 μM | 45% | 40% | 35% |

| 25 μM | 70% | 60% | 55% |

| 50 μM | 92% | 85% | 76% |

Neuroprotective Effects

In addition to its anti-inflammatory properties, obtusin has been investigated for its neuroprotective effects. Research indicates that extracts from Cassia obtusifolia, including obtusin, demonstrate potential in ameliorating amyloid beta-induced synaptic dysfunction associated with Alzheimer's disease. The active components were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative processes .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of obtusin in clinical settings. For instance, a study explored its application in treating inflammatory diseases and conditions characterized by oxidative stress. The results suggest that obtusin may serve as a complementary therapeutic agent alongside conventional treatments for chronic inflammatory diseases .

属性

IUPAC Name |

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLNHFUPWNRWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220869 | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70588-05-5 | |

| Record name | Obtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。